Germanium-73

説明

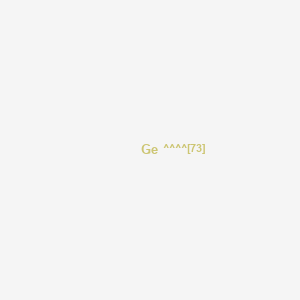

Germanium-73 is a stable isotope of germanium with a relative atomic mass of 72.923459 . It has an atomic number of 32, which means it has 32 protons, and it has 41 neutrons . Germanium-73 has a natural abundance of 7.73 atom percent and a nuclear spin of 9/2 . The name Germanium is derived from the Latin name for Germany, 'Germania’ .

Synthesis Analysis

Germanium-73 can be enriched through the magnetic isotope effect (MIE) in the presence and absence of magnetic fields . A study on the photolysis of methyltriphenylgermane in a Brij35 micellar solution under 92.8% conversion gave a 4% enrichment of germanium-73 . Another study showed that no diffraction peaks from elemental germanium were observed, demonstrating the advantage of this new synthesis method over the method involving HCl .

Molecular Structure Analysis

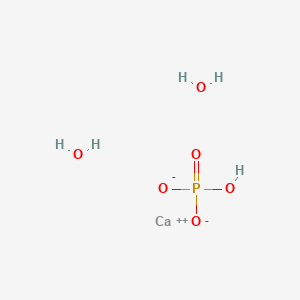

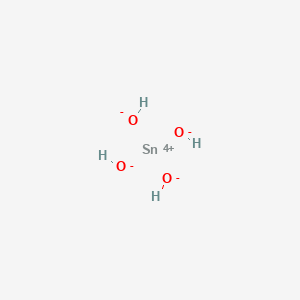

Ultrahigh-field 73Ge NMR spectra and DFT calculations of GeO2 phases reveal distinct parameters for four- and six-coordinate Ge . This illustrates the viability of solid-state 73Ge NMR for structural studies .

Chemical Reactions Analysis

Germanium-73 NMR of amorphous and crystalline GeO2 phases reveal distinct parameters for four- and six-coordinate Ge, illustrating the viability of solid-state 73Ge NMR for structural studies . Another study showed that germanium is integral to the active centers of certain enzymes and is involved in oxidative reactions, primarily with hydrogen peroxide, without generating detrimental reactive oxygen species .

Physical And Chemical Properties Analysis

Germanium has a melting point of 937.4 °C, a boiling point of 2830 °C, a specific heat of 0.32 J/gK, a heat of fusion of 36.940 kJ/mol, a heat of vaporization of 330.90 kJ/mol, and a thermal conductivity of 0.599 W/cmK . Germanium is stable and its atomic structure is similar to silicon, as it has four outer electrons .

科学的研究の応用

Spintronics and Quantum Computing : Ge-73 is crucial in the development of spintronics and quantum computing applications. Donor spins in germanium, particularly in isotopically enriched forms, have long coherence times, beneficial for quantum computing. Ge-73, however, can limit coherence due to nuclear spins, impacting the performance of devices like quantum computers (Sigillito et al., 2015).

NMR Spectroscopy : Ge-73's utility in nuclear magnetic resonance (NMR) spectroscopy is significant, despite its challenging properties. High magnetic fields have been employed to study simple organogermanes, providing insights into structures and electronic environments of germanium compounds (Hanson et al., 2012).

Material Science : Research on germanium compounds, like tetrakis(trimethylstannyl)germanium, employs Ge-73 NMR for studying structural and electronic properties (Wrackmeyer & Bernatowicz, 1999).

Gamma-Ray Detection : The development of lithium drift process in germanium led to its prominent role in gamma-ray detection. Isotopic enrichment, including Ge-73, has been key in creating stable, high-performance detectors (Haller, 2006).

Microbial Interactions : Ge-73 is also studied in the context of its interactions with microorganisms, which has implications in biotechnology and environmental sciences (Lee, Trevors & Van Dyke, 1990).

Meteorite Studies : In cosmochemistry, variations in Ge-73 isotopic ratios in meteorites offer insights into the isotopic fractionation and thermal evolution of these extraterrestrial materials (Hirata, 1997).

Semiconductor Technologies : The role of Ge-73 in semiconductor applications, such as in solar cells and light-emitting diodes, has been a subject of extensive research due to its superior electron and hole mobility properties (Hu et al., 2016).

Materials Purification Processes : Ge-73 is also pertinent in the purification processes for germanium production, especially in zone-refining techniques used for creating high-purity germanium for advanced technological applications (Wang et al., 2014).

将来の方向性

Germanium is a promising material to build quantum components for scalable quantum information processing . The ReaxFF reactive force-field, which includes germanium, is a powerful computational tool for exploring, developing, and optimizing material properties . This comprehensive exploration of germanium provides a valuable foundation for the future application of this element in disease intervention, diagnosis, and prevention .

特性

IUPAC Name |

germanium-73 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ge/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPVGFCGXDBREM-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[73Ge] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164521 | |

| Record name | Germanium, isotope of mass 73 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.9234590 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germanium-73 | |

CAS RN |

15034-58-9 | |

| Record name | Germanium, isotope of mass 73 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015034589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium, isotope of mass 73 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)

![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)

![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)

![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)